molecular formula C20H26N2O6S2 B6571619 2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946346-92-5

2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571619
CAS No.: 946346-92-5
M. Wt: 454.6 g/mol
InChI Key: YIQJICUSOQBDGZ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is an organic compound with a unique structure that incorporates benzene, sulfonamide, and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves several steps, starting with the preparation of key intermediates:

  • Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride: : This intermediate can be synthesized from 2,5-dimethoxybenzoic acid via sulfonylation using chlorosulfonic acid, followed by purification.

  • Formation of Tetrahydroquinoline Intermediate: : The tetrahydroquinoline moiety can be prepared via Povarov reaction, which involves the cycloaddition of anilines, aldehydes, and dienophiles.

  • Sulfonamide Formation: : The final compound is obtained by reacting the tetrahydroquinoline intermediate with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine, under controlled temperature and stirring.

Industrial Production Methods

Industrial-scale production often optimizes these synthetic routes by employing continuous flow chemistry, which offers better control over reaction conditions and yields. Advanced techniques like microwave-assisted synthesis and high-throughput screening might be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative reactions to yield quinoline derivatives.

  • Reduction: : Reduction reactions might lead to the cleavage of the sulfonyl group, producing primary amine derivatives.

  • Substitution: : Nucleophilic substitution can modify the aromatic ring or sulfonamide group.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents such as KMnO4 or CrO3.

  • Reduction: : Involves reducing agents like LiAlH4 or NaBH4.

  • Substitution: : Requires nucleophiles such as thiols or amines under basic conditions.

Major Products

These reactions can produce a variety of products, including substituted sulfonamides, reduced amines, and oxidized quinolines, depending on the reaction conditions and reagents used.

Scientific Research Applications

The compound has extensive applications in scientific research:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex molecular architectures.

  • Biology: : Investigated for its potential as an inhibitor of enzymes or receptors due to its unique structure.

  • Medicine: : Explored for its therapeutic potential, particularly in the design of new drugs for treating diseases.

  • Industry: : Employed in the production of specialty chemicals and materials, thanks to its reactive functional groups.

Mechanism of Action

The biological activity of 2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is linked to its ability to interact with specific molecular targets, such as enzymes or receptors. Its mechanism of action may involve binding to these targets and inhibiting their activity, thereby modulating biochemical pathways. The sulfonamide group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxybenzenesulfonamide: : Similar but lacks the tetrahydroquinoline moiety.

  • N-(6-Quinolinyl)benzenesulfonamide: : Similar but lacks the dimethoxy substitution.

  • Propane-1-sulfonyl-quinolin-6-yl derivatives: : Share the tetrahydroquinoline core but differ in side chains.

Uniqueness

The combination of benzene, sulfonamide, and tetrahydroquinoline moieties with specific functional group substitutions gives 2,5-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide unique physicochemical properties, making it a valuable compound for diverse research and industrial applications.

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Properties

IUPAC Name

2,5-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-13-16(7-9-18(15)22)21-30(25,26)20-14-17(27-2)8-10-19(20)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQJICUSOQBDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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